Decylsuccinic anhydride
Overview
Description
Decylsuccinic anhydride is a derivative of succinic anhydride, which is a dicarboxylic acid anhydride. While the provided papers do not specifically discuss decylsuccinic anhydride, they do provide insights into the synthesis and properties of similar alkenyl succinic anhydrides (ASA), which can be related to decylsuccinic anhydride due to the similarity in chemical structure and reactivity.
Synthesis Analysis
The synthesis of alkenyl succinic anhydrides, which are structurally related to decylsuccinic anhydride, involves the reaction of n-alkyl oleates with maleic anhydride through an ene reaction. This reaction is efficient and can be used to produce a variety of ASA compounds with different alkyl chain lengths, which affect their physical and chemical properties . Another method for synthesizing succinic anhydrides is demonstrated through the catalytic β-lactone carbonylation using a bimetallic ion-pair catalyst incorporated in a metal-organic framework (MOF), which allows for continuous-flow production of succinic anhydride . This method highlights a potential pathway for synthesizing decylsuccinic anhydride by adapting the β-lactone carbonylation process.
Molecular Structure Analysis
The molecular structure of ASA compounds is characterized by a long hydrophobic chain and a highly polar anhydride group. The structure is elucidated using analytical methods such as FTIR, 1H NMR, and MS, which help in understanding the influence of the alkyl chain length on the properties of the molecules . The molecular structure of decylsuccinic anhydride would similarly include a decyl chain attached to the succinic anhydride moiety, affecting its reactivity and interactions.
Chemical Reactions Analysis
ASA compounds, including decylsuccinic anhydride, can undergo various chemical reactions due to the presence of the anhydride group. This group is reactive towards nucleophiles, such as alcohols and amines, leading to the formation of esters and amides, respectively. The reactivity can be influenced by the length of the alkyl chain and the overall molecular structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of ASA compounds are found to be dependent on the length of the alkyl radical. Properties such as viscosity, melting point (m.p.), and density are systematically studied, with longer chains leading to lower melting temperatures and good stability at high temperatures. The combination of hydrophobic and polar groups in these molecules suggests good emulsification properties, which could be applicable to decylsuccinic anhydride as well . The continuous-flow production method also indicates that the succinic anhydrides can be isolated as solids after simple evaporation of the product stream, which is a significant advantage in terms of processing .
Scientific Research Applications
Tetramethylsuccinic Anhydride in Purine Glycosylations
Tetramethylsuccinic anhydride, a related compound to Decylsuccinic anhydride, is utilized to protect the exocyclic amine of 6-aminopurine derivatives, facilitating glycosylations with high regiochemical control at N9. This approach is particularly effective for 3-substituted purines, influencing glycosylation site access (Arico, Calhoun, Salandria, & McLaughlin, 2010).
Synthesis of γ-Lactam Library
Succinic anhydrides substituted with electron-withdrawing groups, including forms similar to Decylsuccinic anhydride, are used in synthesizing diverse libraries of small molecules. These anhydrides enable formal cycloaddition reactions with imines to produce γ-lactams, showcasing their versatility in chemical syntheses (Tan, Atherton, Smith, Soldi, Hurley, Fettinger, & Shaw, 2012).
Papermaking Industry Applications
In the papermaking industry, Octadecenylsuccinic anhydride (ODSA), akin to Decylsuccinic anhydride, is used as an internal sizing agent to enhance the hydrophobic properties of paper and paperboard. Its application in ODSA Pickering emulsions, stabilized by modified montmorillonite clay-particles, demonstrates its significant role in paper sizing performance (Dehai, Zhaoyun, & Li, 2013).
Bio-receptor Molecule Immobilization
3-(Triethoxysilyl)propylsuccinic anhydride (TESPSA), a compound related to Decylsuccinic anhydride, shows application in immobilizing bio-receptor molecules on glass surfaces. Its functionality enables covalent binding of amino-terminated molecules, facilitating surface functionalization for biosensor systems (Gang, Gabernet, Renner, Baraban, & Cuniberti, 2015).
Safety And Hazards
Future Directions
While specific future directions for Decylsuccinic anhydride are not mentioned in the retrieved papers, research in the field of anhydrides is ongoing and continues to be a major driving force in the development of phosphorylation chemistry . The wide application of amide ionic surfactants in oilfield chemistry, for example, is receiving substantial attention .
properties
IUPAC Name |
3-decyloxolane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O3/c1-2-3-4-5-6-7-8-9-10-12-11-13(15)17-14(12)16/h12H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWKKGPNCDIFFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307832 | |
Record name | 3-Decyldihydro-2,5-furandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decylsuccinic anhydride | |
CAS RN |
18470-76-3 | |
Record name | 3-Decyldihydro-2,5-furandione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18470-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinic anhydride, decyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018470763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Decylsuccinic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Decyldihydro-2,5-furandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-decyldihydrofuran-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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